

Validating the efficacy of Thulium-170 in brachytherapy for cancer treatment.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Thulium	
Cat. No.:	B1217890	Get Quote

Validating the Efficacy of Thulium-170 in Brachytherapy: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Thulium**-170 (¹⁷⁰Tm) with established isotopes used in brachytherapy for cancer treatment. While clinical data for ¹⁷⁰Tm is still emerging, preclinical studies show promise. This document synthesizes available experimental data for ¹⁷⁰Tm and compares it with the clinical performance of Iodine-125 (¹²⁵I), Palladium-103 (¹⁰³Pd), Cesium-131 (¹³¹Cs), and Iridium-192 (¹⁹²Ir).

**Executive Summary

Thulium-170 is a radionuclide being investigated for brachytherapy due to its unique physical properties, including a 128.6-day half-life and the emission of both beta and gamma radiation. [1][2] Preclinical evidence suggests that the beta component of its radiation may contribute significantly to its therapeutic effect, potentially offering advantages over pure photon-emitting isotopes.[3][4] Theoretical and dosimetric studies have explored its potential for both low-dose-rate (LDR) and high-dose-rate (HDR) brachytherapy.[2][5][6] However, it is crucial to note that while established isotopes have extensive clinical data, the evaluation of ¹⁷⁰Tm's efficacy is currently based on preclinical animal studies.

Comparative Data on Brachytherapy Isotopes

The following tables summarize the key physical characteristics and reported efficacy of **Thulium-170** and commonly used brachytherapy isotopes.

Table 1: Physical Properties of Brachytherapy Isotopes

Isotope	Half-Life	Photon Energy (keV)	Beta Energy (max, keV)	Dose Rate
Thulium-170 (¹⁷⁰ Tm)	128.6 days[1][2]	84 (and lower energy X-rays)[1]	968[7]	LDR/HDR
lodine-125 (125 l)	59.4 days[8]	27-35[8]	None	LDR
Palladium-103 (¹⁰³ Pd)	17.0 days[8]	21[8]	None	LDR
Cesium-131 (¹³¹ Cs)	9.7 days[8][9]	29-34[8][9]	None	LDR
Iridium-192 (192 r)	73.8 days[10]	380 (average)	None	HDR/LDR

Table 2: Comparative Efficacy in Preclinical and Clinical Studies

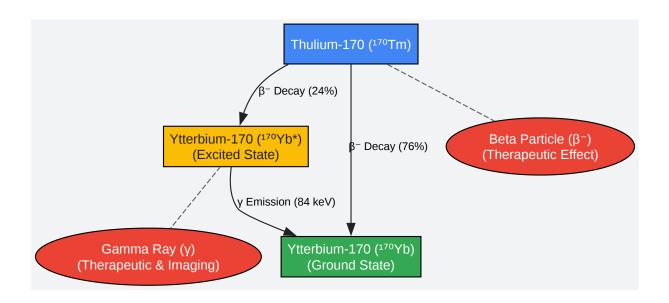
Isotope	Cancer Type (Study)	Local Control Rate	Overall Survival/Resp onse	Key Findings
Thulium-170 (¹⁷⁰ Tm)	CNS-1 Rat Brain Tumor[3]	75% complete cure (LDR & HDR)[3]	Not Reported	significantly more effective than 125 at a similar photon dose, suggesting a strong contribution from beta radiation.[3]
lodine-125 (¹²⁵ l)	CNS-1 Rat Brain Tumor[3]	8.3% cured[3]	Not Reported	Significantly lower cure rate compared to ¹⁷⁰ Tm in the same preclinical model.[3]
Uveal Melanoma (Human)[11]	93% local control[11]	10-year metastasis-free survival: 82%[11]	Effective for long-term tumor control in uveal melanoma.[11]	
Recurrent Breast Cancer (Human) [12]	88.76%[12]	3-year OS: 51.47%[12]	A viable option for unresectable recurrent breast cancer.[12]	_
Palladium-103 (¹⁰³ Pd)	Prostate Cancer (Human)[13]	9-year biochemical control: 83.5% [13]	Not Reported	High rate of biochemical and clinical control in organ-confined prostate cancer. [13]
Metastatic Adenoid Cystic	100% reduction in tumor volume	Not Reported	Favorable safety and early	

Carcinoma (Human)[14]	(small cohort)[14]		positive effectiveness. [14]	
Cesium-131 (¹³¹ Cs)	Brain Tumors (Human)[15]	1-year local control: 84.7% (Metastases), 34.1% (Gliomas) [15]	1-year OS: 53.3% (Metastases), 45.9% (Gliomas) [15]	Favorable safety and efficacy with high rates of local control.[15] [16]
Recurrent Head and Neck Cancer (Human)[9][17]	18-month LRPFS: 52%[17]	2-year OS: 58% [9]	Comparable survival rates with decreased radiation-induced toxicity.[17]	
Iridium-192 (¹⁹² lr)	Pleural/Chest Wall Tumors (Human)[18][19]	Objective Response Rate: 76.19%[19]	Not Reported	Safe and effective local control and pain relief.[18][19]
Prostate Cancer (Human)[10]	4-year PSA progression-free survival: 82.6% [10]	4-year OS: 87.2%[10]	As effective as radical prostatectomy with few complications when combined with EBRT.[10]	

Experimental Protocols Thulium-170 in CNS-1 Rat Brain Tumor Model

A pivotal study provides the primary efficacy data for **Thulium**-170 in a preclinical setting.[3]

- Animal Model: Lewis rats with subcutaneously implanted CNS-1 Rat Brain Tumor Astrocytoma cells in the thigh.[3]
- Treatment Groups:


- Control 1: No treatment.
- Control 2: Implantation of dummy (non-radioactive) seeds.
- Experimental Control: Implantation of Iodine-125 seeds (~0.5 mCi).
- Experimental: Implantation of Thulium-170 seeds (~0.5 mCi).
- Brachytherapy Seed Preparation:
 - ¹⁷⁰Tm Seeds: **Thulium** wire (0.6 mm diameter, 4.2 mm length for LDR) encapsulated in titanium capsules (0.8 mm outer diameter, 0.7 mm inner diameter, 7 mm long) and sealed.
 - o 125 | Seeds: Commercial Best Medical model #2301 seeds were used.
- Implantation Procedure: For the LDR experiments, 3-4 seeds were implanted directly into the
 tumors of anesthetized rats. The seeds remained in the tumor until it disappeared or reached
 a maximum volume, at which point the rats were sacrificed.[3] For HDR experiments, a
 single, higher activity ¹⁷⁰Tm source was temporarily placed within the tumor for calculated
 periods.
- Efficacy Evaluation: Tumor volume was measured over time to assess treatment response.
 Complete cure was defined as the disappearance of the tumor.[3]

Visualizations

Radioactive Decay Pathway of Thulium-170

The therapeutic effect of **Thulium**-170 is a direct result of its radioactive decay. The following diagram illustrates the primary decay mode.


Click to download full resolution via product page

Decay scheme of Thulium-170.

Experimental Workflow for Preclinical ¹⁷⁰Tm Brachytherapy Study

The following diagram outlines the workflow of the key preclinical experiment comparing **Thulium-170** and Iodine-125.

Click to download full resolution via product page

Workflow of the preclinical study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Thulium-170 Wikipedia [en.wikipedia.org]
- 2. Study of encapsulated 170Tm sources for their potential use in brachytherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of high-dose rate prostate brachytherapy dose distributions with iridium-192, ytterbium-169, and thulium-170 sources PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thulium-170-labeled microparticles for local radiotherapy: preliminary studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. westernradiationoncology.com [westernradiationoncology.com]
- 9. Permanent Interstitial Cesium-131 Brachytherapy in Treating High-Risk Recurrent Head and Neck Cancer: A Prospective Pilot Study PMC [pmc.ncbi.nlm.nih.gov]
- 10. Four year clinical statistics of iridium-192 high dose rate brachytherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Low-Dose-Rate Iodine-125 Plaque Brachytherapy in the Treatment of Uveal Melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy of CT-guided iodine-125 seed brachytherapy in unresectable locoregionally recurrent breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-103 brachytherapy for prostate carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CT-guided palladium-103 seed brachytherapy for metastatic adenoid cystic carcinoma: a retrospective study to assess initial safety and effectiveness of percutaneous CT fluoroscopy-guided permanent seed brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of Cesium-131 brachytherapy for brain tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cesium-131 brachytherapy for the treatment of brain metastases: Current status and future perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Safety and efficacy of iridium-192 high-dose-rate interstitial brachytherapy for pleural and chest wall tumours: preliminary results PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Validating the efficacy of Thulium-170 in brachytherapy for cancer treatment.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217890#validating-the-efficacy-of-thulium-170-in-brachytherapy-for-cancer-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com